molecular formula C3H6KO2S B3055495 Potassium 3-mercaptopropionate CAS No. 65086-45-5

Potassium 3-mercaptopropionate

Cat. No.: B3055495
CAS No.: 65086-45-5
M. Wt: 145.24 g/mol
InChI Key: HQPOVXRZMWVOKV-UHFFFAOYSA-N
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Description

Potassium 3-mercaptopropionate is an organosulfur compound with the molecular formula C3H5KO2S. It is a potassium salt of 3-mercaptopropionic acid, characterized by the presence of both carboxylate and thiol functional groups. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 3-mercaptopropionate can be synthesized through the neutralization of 3-mercaptopropionic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, where 3-mercaptopropionic acid is dissolved in water and then neutralized with a stoichiometric amount of potassium hydroxide. The reaction can be represented as follows:

HSCH2CH2COOH+KOHHSCH2CH2COOK+H2OHSCH_2CH_2COOH + KOH \rightarrow HSCH_2CH_2COOK + H_2O HSCH2​CH2​COOH+KOH→HSCH2​CH2​COOK+H2​O

The resulting solution is then evaporated to obtain the solid this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves similar neutralization reactions but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions where the thiol group is oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: The compound can be reduced to form 3-mercapto-1-propanol using reducing agents such as sodium borohydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it reacts with alkyl halides to form thioethers.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, under basic conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: 3-Mercapto-1-propanol.

    Substitution: Thioethers.

Scientific Research Applications

Chemistry: Potassium 3-mercaptopropionate is used as a reagent in organic synthesis, particularly in the formation of thioesters and thioethers. It is also employed in the preparation of hydrophilic gold nanoparticles due to its strong affinity for gold.

Biology: In biological research, this compound is used as a competitive inhibitor of glutamate decarboxylase, making it valuable in studies related to neurotransmission and convulsant activity.

Medicine: The compound’s ability to inhibit glutamate decarboxylase has implications in the study of epilepsy and other neurological disorders. It is used in experimental models to induce seizures for research purposes.

Industry: this compound is used in the production of polymer cross-linking agents, stabilizers for polyvinyl chloride, and as an antioxidant in various industrial applications.

Mechanism of Action

The primary mechanism of action of potassium 3-mercaptopropionate involves its interaction with enzymes and proteins through its thiol group. It acts as a competitive inhibitor of glutamate decarboxylase by binding to the enzyme’s active site, thereby preventing the conversion of glutamate to gamma-aminobutyric acid (GABA). This inhibition leads to an increase in glutamate levels and a decrease in GABA levels, which can induce convulsant activity.

Comparison with Similar Compounds

    3-Mercaptopropionic Acid: The parent compound of potassium 3-mercaptopropionate, with similar chemical properties but different solubility and reactivity due to the absence of the potassium ion.

    2-Mercaptopropionic Acid: Another thiol-containing compound with a similar structure but differing in the position of the thiol group.

    Thiolactic Acid: A related compound with a thiol group attached to a lactic acid backbone.

Uniqueness: this compound is unique due to its combination of carboxylate and thiol functional groups, which confer distinct reactivity and solubility properties. Its potassium salt form enhances its solubility in water, making it more suitable for aqueous reactions compared to its parent acid.

Properties

CAS No.

65086-45-5

Molecular Formula

C3H6KO2S

Molecular Weight

145.24 g/mol

IUPAC Name

potassium;3-sulfanylpropanoate

InChI

InChI=1S/C3H6O2S.K/c4-3(5)1-2-6;/h6H,1-2H2,(H,4,5);

InChI Key

HQPOVXRZMWVOKV-UHFFFAOYSA-N

SMILES

C(CS)C(=O)[O-].[K+]

Canonical SMILES

C(CS)C(=O)O.[K]

65086-45-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 3-mercaptopropionate
Reactant of Route 2
Potassium 3-mercaptopropionate
Reactant of Route 3
Potassium 3-mercaptopropionate
Reactant of Route 4
Potassium 3-mercaptopropionate
Reactant of Route 5
Potassium 3-mercaptopropionate
Reactant of Route 6
Potassium 3-mercaptopropionate

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